2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione
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Overview
Description
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a benzene ring fused to a pyrrole ring The compound also features a 4-chloro-2-methylphenyl group attached via an amino-methyl linkage
Preparation Methods
The synthesis of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione typically involves the reaction of 4-chloro-2-methylaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as anhydrous potassium carbonate. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: The compound is being investigated for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione involves its interaction with specific molecular targets and pathways within biological systems. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that promote cell proliferation and survival . Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione can be compared with other similar compounds, such as:
2-{[(4-Chlorophenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione: This compound lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.
2-{[(4-Methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione: This compound lacks the chloro group on the phenyl ring, which may result in different pharmacological properties.
2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-indole-1,3(2h)-dione: This compound has an indole core instead of an isoindole core, which may influence its biological activity and stability
Properties
IUPAC Name |
2-[(4-chloro-2-methylanilino)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-8-11(17)6-7-14(10)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDZPXMPQGXBLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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